molecular formula C18H21N3 B1375641 1-Benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine] CAS No. 845552-76-3

1-Benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]

Cat. No.: B1375641
CAS No.: 845552-76-3
M. Wt: 279.4 g/mol
InChI Key: VUZVTRCSZJXZQL-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

The compound’s systematic name adheres to IUPAC guidelines for spiro systems. The prefix spiro indicates the shared atom between the piperidine and pyrrolo[2,3-b]pyridine rings. The numbering follows the principle of lowest locants for substituents, with the benzyl group attached to the piperidine nitrogen.

Key Structural Features :

  • Spirocyclic Core : A six-membered piperidine ring fused to a pyrrolo[2,3-b]pyridine moiety via a single atom.
  • Heteroatoms : Three nitrogen atoms—one in the piperidine ring, one in the pyrrolo ring, and one in the pyridine ring.
  • Substituents : A benzyl group (C6H5CH2-) attached to the piperidine nitrogen.
Structural Element Description
Piperidine Ring Six-membered saturated ring with a nitrogen atom at position 4.
Pyrrolo[2,3-b]pyridine Ring Bicyclic system with a pyrrole fused to a pyridine ring.
Spiro Junction Shared carbon atom between the piperidine and pyrrolo[2,3-b]pyridine rings.

CAS Registry and Identification Parameters

The compound is registered under the CAS number 845552-76-3 , with a molecular formula of C18H21N3 and a molecular weight of 279.38 g/mol . Key identifiers include:

Parameter Value
CAS Number 845552-76-3
MDL Number MFCD27987609
InChI Code 1S/C18H21N3/c1-2-5-15(6-3-1)13-21-11-8-18(9-12-21)14-20-17-16(18)7-4-10-19-17/h1-7,10H,8-9,11-14H2,(H,19,20)
SMILES C1=CC=C(CN2CCC3(CC2)CNC2=NC=CC=C23)C=C1

Physical Properties :

  • Purity : ≥97% (as reported by suppliers).
  • Storage : Recommended at 0–8°C to preserve stability.

Historical Context of Spiropiperidine Development

Spiropiperidines emerged as critical scaffolds in pharmaceutical research due to their rigid, three-dimensional structures, which enhance pharmacokinetic profiles by reducing rotational freedom and improving target binding. While 3- and 4-spiropiperidines dominate drug development, 2-spiropiperidines remain underexplored in medicinal chemistry.

Key Milestones :

  • Early Spirocyclic Syntheses :
    • Von Baeyer’s pioneering work on spiro compounds in the early 20th century laid the foundation for modern spirocyclic chemistry.
    • 1970s–1990s: Development of spirocyclic frameworks for cardiovascular and CNS-targeted agents.
  • Modern Applications :
    • Antimalarial Agents : Spiropiperidine hydantoins demonstrated potent activity against Plasmodium falciparum.
    • Antiviral Research : Spiropiperidines explored for SARS-CoV-2 and dengue virus inhibitors.

Significance in Heterocyclic Chemistry Research

The compound’s spiro architecture and nitrogen-rich heterocycles make it a versatile template for medicinal chemistry.

Advantages in Drug Design :

  • Enhanced Pharmacokinetics :
    • Reduced rotatable bonds improve metabolic stability and bioavailability.
  • Target Specificity :
    • The pyrrolo[2,3-b]pyridine moiety mimics natural ligands for kinases or proteases, enabling precise enzyme interactions.
  • Synthetic Flexibility :
    • The benzyl group serves as a site for further functionalization (e.g., substitution, oxidation).

Research Applications :

  • Protease Inhibition : Structural analogs (e.g., spiropiperidine hydantoins) inhibit aspartic proteases like BACE-1 and plasmepsins.
  • Receptor Modulation : Spiropiperidines act as σ receptor ligands, influencing neurodegenerative disease pathways.

Properties

IUPAC Name

1'-benzylspiro[1,2-dihydropyrrolo[2,3-b]pyridine-3,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3/c1-2-5-15(6-3-1)13-21-11-8-18(9-12-21)14-20-17-16(18)7-4-10-19-17/h1-7,10H,8-9,11-14H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZVTRCSZJXZQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC3=C2C=CC=N3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Pyrrolo[2,3-b]pyridine Core

The pyrrolo[2,3-b]pyridine scaffold is commonly synthesized via cyclocondensation reactions starting from substituted 2-amino-pyrrole derivatives. For example, 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives can be reacted with active methylene compounds (acetylacetone, ethyl cyanoacetate, malononitrile) under acidic conditions (acetic acid with catalytic HCl) to yield substituted pyrrolo[2,3-b]pyridines in moderate to good yields (35–50%).

Step Reagents/Conditions Product Yield (%) Notes
Cyclocondensation 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile + acetylacetone or ethyl cyanoacetate or malononitrile, reflux in acetic acid + HCl Substituted 1H-pyrrolo[2,3-b]pyridine derivatives 35–50 Purification by silica gel chromatography

Formation of the Spirocyclic Piperidine Ring

Spirocyclization involves the fusion of a piperidine ring at the 4-position of the pyrrolo[2,3-b]pyridine. This can be achieved by intramolecular cyclization of suitable precursors bearing appropriate leaving groups and nucleophilic centers. Protection of sensitive groups (e.g., hydroxyl, pyrrole nitrogen) with trimethylsilylethoxymethyl (SEM) groups has been shown to facilitate selective cyclization and subsequent deprotection.

Cross-Coupling Reactions

Suzuki–Miyaura cross-coupling is a pivotal step for installing aryl substituents on the pyrrolo[2,3-b]pyridine ring. For example, tert-butyl 5'-bromo-2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate can be coupled with arylboronic acids to yield various substituted derivatives with yields ranging from 35% to 50%.

Compound Starting Material Coupling Partner Yield (%) Physical State Melting Point (°C)
Compound 1 tert-butyl 5'-bromo-2'-oxo-spiro derivative (4-methoxyphenyl)boronic acid 50 Pale brown solid 232–238
Compound 4 tert-butyl 5'-bromo-2'-oxo-spiro derivative (4-hydroxyphenyl)boronic acid 35 Brown solid 318–321

Purification and Characterization

The final compounds are purified by column chromatography and characterized by:

  • FT-IR spectroscopy (key functional group absorptions)
  • Nuclear Magnetic Resonance (1H and 13C NMR)
  • Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Elemental analysis

These data confirm the structure and purity of the synthesized compounds.

Research Findings and Challenges

  • The use of protecting groups like SEM is crucial to avoid side reactions during cross-coupling and amination steps.
  • Deprotection steps can be challenging due to side product formation, including unexpected tricyclic compounds.
  • Yields are moderate, often requiring optimization of reaction conditions (temperature, catalysts, solvents).
  • The synthetic route is versatile, allowing the introduction of diverse substituents on the pyrrolo[2,3-b]pyridine core for medicinal chemistry applications.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Yield Range Notes
Pyrrolo[2,3-b]pyridine core synthesis Cyclocondensation 2-amino-pyrrole derivatives + active methylene compounds 35–50% Acidic conditions, reflux
Spiro ring formation Intramolecular cyclization Protected intermediates Variable Requires protection/deprotection
Benzyl substitution N-alkylation or Buchwald–Hartwig amination Benzyl halides or amination reagents Moderate Selective N-substitution
Aryl substitution Suzuki–Miyaura coupling Arylboronic acids, bromo-spiro intermediates 35–50% Requires Pd catalysts, base
Purification and characterization Chromatography, spectroscopy Silica gel, NMR, LC-MS High purity Confirms structure

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[2,3-b]pyridine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzyl group or the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

1-Benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine] has shown promise in medicinal chemistry as a potential therapeutic agent. Its structural similarity to known pharmacophores allows researchers to explore its activity against various biological targets.

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. Research has focused on its ability to inhibit tumor growth and induce apoptosis in specific cancer types.
  • Neuropharmacology : The compound's piperidine structure suggests potential interactions with neurotransmitter systems, making it a candidate for investigating neurological disorders such as depression or anxiety.

Drug Development

The compound serves as an important building block in the development of new pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity or selectivity for specific targets.

Application Area Potential Uses
Anticancer ResearchCytotoxic agents targeting specific cancer pathways
NeuropharmacologyModulators of neurotransmitter systems
Drug DesignBuilding block for novel therapeutic agents

Case Study 1: Anticancer Properties

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on 1-benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]. These compounds were tested against several cancer cell lines, demonstrating significant antiproliferative activity. The study highlighted the importance of structural modifications in enhancing efficacy and selectivity against cancer cells.

Case Study 2: Neuropharmacological Investigation

A research group explored the neuropharmacological effects of this compound in animal models of anxiety and depression. The results indicated that certain derivatives exhibited anxiolytic effects comparable to established medications. This study underscores the potential for developing new treatments for mental health disorders based on this compound's scaffold.

Mechanism of Action

The mechanism of action of 1-Benzyl-1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[2,3-b]pyridine] involves its interaction with molecular targets such as enzymes or receptors. The spiro linkage and the presence of nitrogen atoms in the rings allow for specific binding interactions, which can modulate the activity of the target molecules. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Spiro[piperidine-4,2'-quinoline] Derivatives

  • Key Differences:
  • Aromatic System: Quinoline (two fused benzene rings) vs. pyrrolo[2,3-b]pyridine (fused pyrrole-pyridine).
  • Synthesis: Both derived from 1-benzyl-4-piperidone via acylation, but the quinoline analog requires additional steps for heterocycle formation.
  • Activity: Quinolines are often explored for antimalarial or anticancer applications, whereas pyrrolo[2,3-b]pyridines target kinases .

Pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors

  • Example : Compound 3P (BTK inhibitor, IC₅₀ = 6.0 nM) .
    • Key Differences :
  • Scaffold : 3P lacks the spiro-piperidine structure but retains the pyrrolo[2,3-b]pyridine core.
  • Substituents : 3P features a pyrimidine substituent critical for BTK binding, while the benzyl-spiro compound’s activity is undefined but may rely on conformational rigidity from the spiro junction .

AAK1 Inhibitors with Pyrrolo[2,3-b]pyridine Scaffold

  • Example : Compound 36 (Kd = 53 nM for AAK1) .
    • Key Differences :
  • Substitution Pattern : Compound 36 includes a 7-aza-indole group, whereas the benzyl-spiro compound’s substituents are simpler (benzyl + spiro-piperidine).
  • Potency: The unsubstituted pyrrolo[2,3-b]pyridine scaffold in Compound 36 demonstrates nanomolar binding, suggesting that bulkier groups (e.g., spiro systems) might reduce affinity unless optimized .

Physicochemical Properties

Property 1-Benzyl-spiro Compound (Estimated) tert-Butyl Analog Compound 3P
Molecular Weight ~315–330 289.37 ~450–500
Solubility Low (lipophilic benzyl group) Moderate (tert-butyl ester) Moderate
Key Functional Groups Benzyl, spiro junction tert-Butyl carbamate Pyrimidine, sulfonamide

Kinase Inhibition Potential

  • BTK Inhibition : Pyrrolo[2,3-b]pyridine derivatives like 3P show potent BTK inhibition (IC₅₀ = 6.0 nM), but the spiro compound’s activity depends on whether the spiro structure aligns with BTK’s hinge region .
  • AAK1 Inhibition: Compound 36’s nanomolar potency suggests the scaffold’s versatility, though steric effects from the spiro system may require optimization .

Antimicrobial and Antitumor Activity

  • Antimicrobial : Pyrrolo[2,3-b]pyridine analogs (e.g., fluorinated nucleosides) exhibit antibacterial properties, but the benzyl-spiro compound’s activity is untested .

Biological Activity

1-Benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine] (CAS No. 845552-76-3) is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-Benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine] is C18H21N3, with a molecular weight of 279.38 g/mol. The compound features a spiro structure that integrates piperidine and pyrrolopyridine moieties, which are known for their diverse biological activities.

Research indicates that compounds with similar structures often exhibit significant interactions with various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling.

  • Monoamine Oxidase Inhibition :
    • Compounds containing piperidine rings have been studied for their inhibitory effects on monoamine oxidase (MAO), an enzyme critical in the metabolism of neurotransmitters. Inhibition of MAO can lead to increased levels of serotonin and dopamine, which are beneficial in treating mood disorders.
    • For example, studies have shown that certain piperidine derivatives exhibit selective inhibition of MAO-A and MAO-B isoforms, with IC50 values ranging from low micromolar to sub-micromolar concentrations .
  • Cholinesterase Inhibition :
    • The potential of this compound to inhibit cholinesterases (AChE and BChE) is also noteworthy. Inhibitors of these enzymes are valuable in treating neurodegenerative diseases like Alzheimer's. Preliminary data suggest that similar compounds can modulate cholinergic signaling effectively .

Pharmacological Effects

The biological activities attributed to 1-Benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine] include:

  • Antidepressant Activity : By inhibiting MAO enzymes, the compound may exert antidepressant effects through increased neurotransmitter availability.
  • Neuroprotective Effects : Some studies suggest that piperidine derivatives can protect against neurotoxicity induced by various agents .
  • Anticancer Potential : The structural similarity to known anticancer agents suggests potential cytotoxicity against cancer cell lines.

Case Studies

Several studies have explored the biological activities of compounds related to 1-Benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine].

Study 1: MAO Inhibition

A study investigating the MAO inhibitory activity of various piperidine derivatives found that specific modifications in the structure significantly enhanced potency against MAO-B. The most potent derivative exhibited an IC50 value of approximately 0.045 μM .

Study 2: Cholinesterase Inhibition

Another investigation assessed the cholinesterase inhibitory effects of similar compounds. Results indicated promising activity with IC50 values in the range of 7–8 μM for AChE inhibition .

Data Table: Summary of Biological Activities

Biological ActivityTarget Enzyme/MechanismIC50 Value (µM)References
MAO-A InhibitionMAO-A~20.9
MAO-B InhibitionMAO-B~7.0
Cholinesterase InhibitionAChE7–8
Neuroprotective EffectsNeurotoxicity ResistanceN/A

Q & A

Q. Basic

  • X-Ray Crystallography : Single-crystal X-ray diffraction (e.g., ) confirms bond angles, dihedral angles, and the spiro junction geometry (mean C–C bond deviation: 0.002 Å, R factor: 0.039) .
  • Spectroscopy : ¹H/¹³C NMR and GC-MS verify substituent integration and molecular ion peaks (e.g., m/z 216 for C₁₂H₁₂N₂O₂ in ) .

What challenges arise in achieving enantiomeric purity during synthesis, and how are they addressed?

Q. Advanced

  • Challenge : Racemization during spiroannulation due to steric hindrance or reactive intermediates.
  • Solutions :
    • Chiral Chromatography : Use of chiral stationary phases (CSPs) to resolve enantiomers post-synthesis.
    • Asymmetric Catalysis : Employing chiral ligands (e.g., BINAP) in palladium-catalyzed steps to induce stereoselectivity .
    • Crystallographic Monitoring : Regular X-ray analysis to track stereochemical integrity during synthetic steps .

How should researchers resolve contradictions in reported biological activities across assays?

Q. Advanced

  • Case Example : A compound may show potent kinase inhibition (IC₅₀ <10 nM in BTK assays ) but weak activity in antiparasitic screens (e.g., T. cruzi ).
  • Strategies :
    • Assay Conditions : Compare buffer pH, ATP concentrations, and cell lines (e.g., HEK293 vs. macrophage models).
    • Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance target binding specificity .
    • Off-Target Profiling : Use kinome-wide screening to identify unintended interactions .

What structure-activity relationship (SAR) strategies optimize kinase inhibition?

Q. Advanced

  • Scaffold Hopping : Replace the indole ring in known inhibitors (e.g., pexidartinib ) with pyrrolo[2,3-b]pyridine to enhance selectivity for VEGFR or FGFR .
  • Substituent Effects :
    • 3-Iodo Derivatives : Improve halogen-bonding with kinase hinge regions (e.g., B-RAF inhibitors ).
    • Benzyl Groups : Adjust logP values to balance membrane permeability and solubility .
  • In Silico Design : Molecular docking (e.g., Glide SP) predicts binding poses in ATP pockets of kinases like BTK or CDK4/6 .

How can in vivo efficacy be evaluated for antikinetoplastid activity?

Q. Advanced

  • Mouse Models : Acute Chagas disease models (e.g., ) assess parasitemia reduction via blood smear analysis or qPCR .
  • Pharmacokinetics : Measure plasma half-life (t₁/₂) and brain penetration (logBB) to optimize dosing .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., dehalogenated derivatives) contributing to efficacy .

What analytical methods ensure compound stability under storage conditions?

Q. Basic

  • HPLC-PDA : Monitor degradation products (e.g., hydrolysis of the benzyl group) at λ=254 nm .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>245°C in ) .
  • Storage Guidelines : -20°C for long-term stability; avoid repeated freeze-thaw cycles .

Why are fluorinated benzoate derivatives explored in material science?

Q. Advanced

  • Enhanced Stability : The -F group reduces metabolic oxidation, prolonging material lifespan in optoelectronic devices .
  • Self-Assembly : Fluorine’s hydrophobicity drives π-π stacking in organic semiconductors (e.g., OLEDs) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]
Reactant of Route 2
1-Benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]

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